molecular formula C14H13FN4OS B2812523 N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1020051-64-2

N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2812523
CAS No.: 1020051-64-2
M. Wt: 304.34
InChI Key: IHSKYGDYSAZKCN-PEZBUJJGSA-N
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Description

N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the preparation of 6-fluoro-3-methylbenzothiazole, followed by the formation of a reactive intermediate, which is then condensed with 1,5-dimethyl-1H-pyrazole-3-carboxamide under controlled conditions. Key reagents include fluorinating agents, methylating agents, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods: Industrial production scales up the laboratory synthesis, employing high-throughput reactors and optimized reaction conditions to ensure consistent yield and purity. The process may involve advanced techniques such as continuous flow synthesis and in-line monitoring to maintain stringent quality control.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes several types of chemical reactions:

  • Oxidation: : It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of more oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using agents such as lithium aluminum hydride, converting it into reduced forms.

  • Substitution: : Various nucleophilic and electrophilic substitution reactions can modify its structure, typically using reagents like halogens and alkylating agents.

Common Reagents and Conditions: Reagents such as sulfuric acid, sodium hydroxide, and organic solvents like dichloromethane are frequently used in these reactions. Conditions usually involve controlled temperatures and pH levels to ensure specificity and yield.

Major Products: The major products depend on the type of reaction. For instance, oxidation might produce hydroxy derivatives, while reduction may yield amine or alkane derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a subject of study for reaction mechanisms and synthetic pathways.

Biology: Biologically, it is studied for its potential interactions with cellular components, given its structural similarity to biologically active molecules. It may act as a probe in biochemical assays or as a potential therapeutic agent.

Medicine: In medicine, research focuses on its potential as a drug candidate. Studies explore its efficacy, bioavailability, and mechanism of action against various diseases, particularly those involving the central nervous system due to its ability to cross the blood-brain barrier.

Industry: Industrially, it finds applications as a precursor in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its unique properties enhance the functionality and performance of these products.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: This compound stands out due to its specific substitution pattern and the presence of a fluorine atom, which imparts unique electronic properties. Similar compounds include:

  • N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide: : Lacks the fluorine atom, resulting in different reactivity and properties.

  • N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide: : The chlorine atom alters its electronic distribution and reactivity.

Uniqueness: The presence of the fluorine atom in N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide makes it particularly notable. This subtle difference can significantly affect its pharmacokinetics, binding affinity, and overall chemical behavior, distinguishing it from other related compounds.

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Properties

IUPAC Name

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4OS/c1-8-6-10(17-19(8)3)13(20)16-14-18(2)11-5-4-9(15)7-12(11)21-14/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSKYGDYSAZKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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